
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O and its molecular weight is 388.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Activities
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been studied for its potential antioxidant, analgesic, and anti-inflammatory properties. A study highlighted the compound's notable DPPH radical scavenging activity along with analgesic and anti-inflammatory activities, suggesting its therapeutic potential in managing pain and inflammation while also acting as an antioxidant (Nayak et al., 2014).
Anticonvulsant and Antidepressant Effects
Research has explored the anticonvulsant and antidepressant activities of derivatives of this compound. Studies demonstrated reduced duration of immobility times in animal models, indicating potential efficacy in managing neurological disorders (Xie et al., 2013).
Antimicrobial and Antifungal Properties
Compounds structurally related to this compound have been evaluated for their antimicrobial and antifungal activities. Certain derivatives exhibited significant activity against various microbial species, including Candida parapsilosis, indicating potential for use in treating microbial infections (Yurttaş et al., 2015).
Anticancer Potential
Some derivatives of this compound have been investigated for their anticancer properties. The synthesized compounds showed promising activity against specific human cancer cell lines, indicating potential application in cancer therapy (Evren et al., 2019).
Enzyme Inhibition
The compound and its derivatives have been studied for their ability to inhibit various enzymes, such as acetylcholinesterase and α-glucosidase. This suggests potential use in managing diseases related to enzyme dysregulation (Abbasi et al., 2019).
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-13-16(20)7-8-18(15)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFKAYITWJXHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-97-9 |
Source


|
| Record name | N-(4-BROMO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)
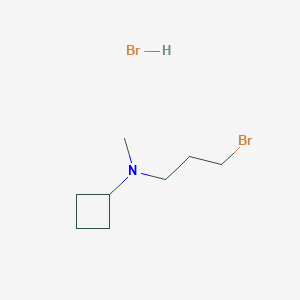


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
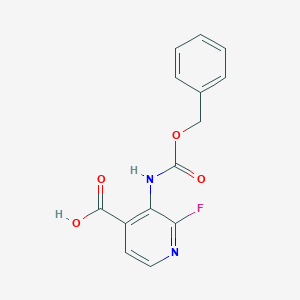
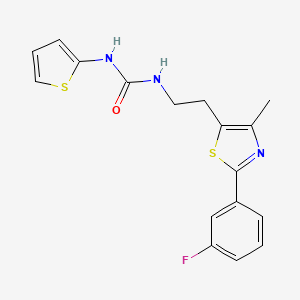
![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)
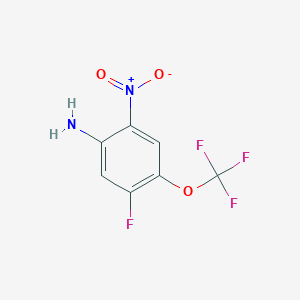

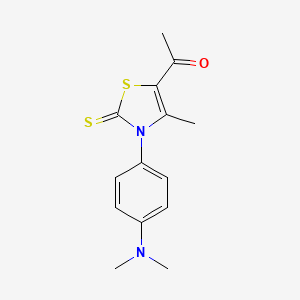
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
